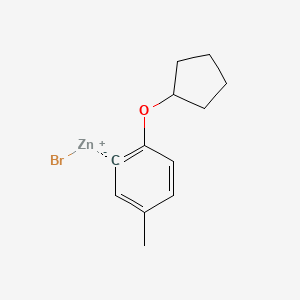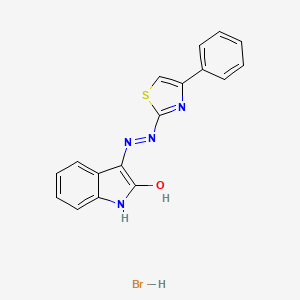![molecular formula C15H9Cl3N2OS B14870193 2-[(2,3,6-Trichlorobenzyl)sulfanyl]quinazolin-4-ol](/img/structure/B14870193.png)
2-[(2,3,6-Trichlorobenzyl)sulfanyl]quinazolin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2,3,6-trichlorobenzyl)thio)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,3,6-trichlorobenzyl)thio)quinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the 2,3,6-trichlorobenzylthio Group: The 2,3,6-trichlorobenzylthio group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the quinazolinone core with 2,3,6-trichlorobenzyl chloride in the presence of a suitable base such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of 2-((2,3,6-trichlorobenzyl)thio)quinazolin-4(3H)-one may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis of Quinazolinone Core: Utilizing high-yield cyclization reactions to produce the quinazolinone core.
Efficient Introduction of the 2,3,6-trichlorobenzylthio Group: Optimizing the nucleophilic substitution reaction to ensure high purity and yield of the final product.
化学反应分析
Types of Reactions
2-((2,3,6-trichlorobenzyl)thio)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the quinazolinone core to its corresponding dihydroquinazoline derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Potassium carbonate, sodium hydride, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazolinone derivatives.
科学研究应用
2-((2,3,6-trichlorobenzyl)thio)quinazolin-4(3H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2-((2,3,6-trichlorobenzyl)thio)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to and inhibiting the activity of certain enzymes, thereby disrupting metabolic pathways.
Interaction with DNA/RNA: Intercalating into DNA or RNA, leading to the inhibition of replication or transcription processes.
Modulation of Receptor Activity: Binding to and modulating the activity of specific receptors, affecting cellular signaling pathways.
相似化合物的比较
2-((2,3,6-trichlorobenzyl)thio)quinazolin-4(3H)-one can be compared with other similar compounds, such as:
2-((2,3-dichlorobenzyl)thio)quinazolin-4(3H)-one: Lacks one chlorine atom, which may affect its chemical reactivity and biological activity.
2-((2,4,6-trichlorobenzyl)thio)quinazolin-4(3H)-one: Has a different substitution pattern on the benzyl group, potentially leading to different chemical and biological properties.
2-((2,3,6-trichlorobenzyl)thio)quinazolin-4(3H)-one derivatives: Various derivatives with different substituents on the quinazolinone core or benzyl group, each with unique properties and applications.
属性
分子式 |
C15H9Cl3N2OS |
|---|---|
分子量 |
371.7 g/mol |
IUPAC 名称 |
2-[(2,3,6-trichlorophenyl)methylsulfanyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H9Cl3N2OS/c16-10-5-6-11(17)13(18)9(10)7-22-15-19-12-4-2-1-3-8(12)14(21)20-15/h1-6H,7H2,(H,19,20,21) |
InChI 键 |
WNVNKUXYOCVHAQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)SCC3=C(C=CC(=C3Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


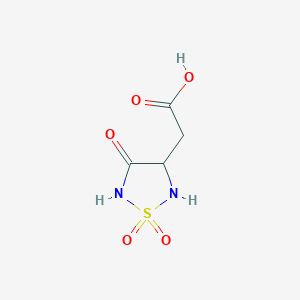
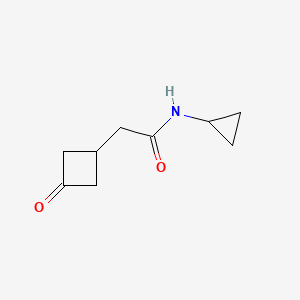

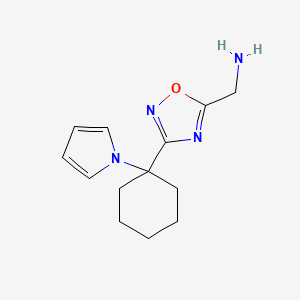
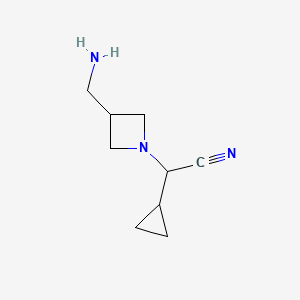
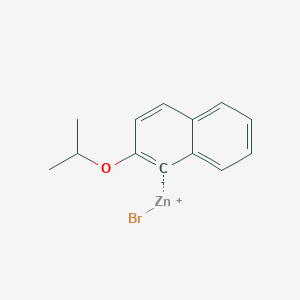
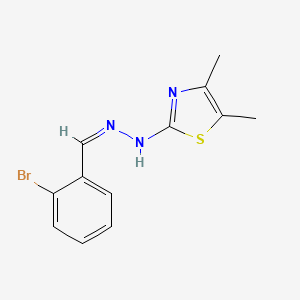

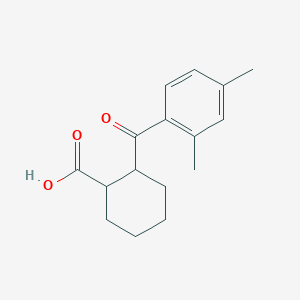

![(E)-N-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)morpholin-4-amine](/img/structure/B14870169.png)
